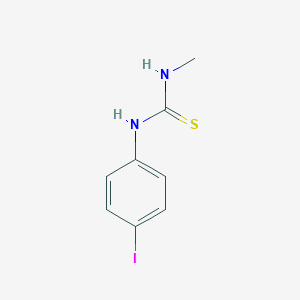
1-(4-Iodophenyl)-3-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-3-methylthiourea is a useful research compound. Its molecular formula is C8H9IN2S and its molecular weight is 292.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiourea derivatives, including 1-(4-Iodophenyl)-3-methylthiourea, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiourea moieties exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication and transcription, such as topoisomerase IV and DNA gyrase .
- Case Studies : In a study evaluating multiple thiourea derivatives, it was found that certain derivatives demonstrated inhibition against Staphylococcus aureus, a common pathogen responsible for skin infections .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Targeted Molecular Pathways : Thiourea derivatives have shown the ability to target specific pathways involved in cancer cell proliferation and angiogenesis. For instance, they can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms .
- Efficacy : In vitro studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range for certain thiourea derivatives against different cancer cell lines, including breast and prostate cancer cells .
Antioxidant Activity
The antioxidant properties of thiourea derivatives are also noteworthy:
- Mechanism : These compounds can scavenge free radicals, thereby reducing oxidative stress within cells. This activity is crucial in preventing cellular damage that can lead to chronic diseases, including cancer .
- Quantitative Analysis : The antioxidant activity of this compound can be evaluated using assays such as DPPH and ABTS radical scavenging tests, which measure the compound's ability to neutralize free radicals .
Anti-inflammatory Effects
Research has indicated that thiourea derivatives possess anti-inflammatory properties:
- Cytokine Inhibition : Compounds like this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition can be beneficial in treating inflammatory diseases .
- Comparative Efficacy : In studies comparing these compounds with standard anti-inflammatory drugs like dexamethasone, some thiourea derivatives exhibited superior efficacy in reducing inflammation markers at similar concentrations .
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
53305-89-8 |
|---|---|
Fórmula molecular |
C8H9IN2S |
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H9IN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
Clave InChI |
APQMBPSXGPFXPR-UHFFFAOYSA-N |
SMILES |
CNC(=S)NC1=CC=C(C=C1)I |
SMILES canónico |
CNC(=S)NC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















